
(E)-3-羟基-2-(1-((2-甲基-5-硝基苯基)亚氨基)乙基)-1H-茚-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one is a synthetic organic compound. It belongs to the class of indenone derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by the presence of a hydroxy group, an imino group, and a nitrophenyl group attached to an indenone core.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methyl-5-nitrobenzaldehyde and 3-hydroxy-2-indenone in the presence of a suitable catalyst. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of 3-oxo-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one
Reduction: Formation of (E)-3-hydroxy-2-(1-((2-methyl-5-aminophenyl)imino)ethyl)-1H-inden-1-one
Substitution: Formation of various substituted indenone derivatives
作用机制
The mechanism of action of (E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the hydroxy, imino, and nitro groups allows it to participate in various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
(E)-3-hydroxy-2-(1-((2-methylphenyl)imino)ethyl)-1H-inden-1-one: Lacks the nitro group, which may result in different chemical and biological properties.
(E)-3-hydroxy-2-(1-((2-nitrophenyl)imino)ethyl)-1H-inden-1-one: Lacks the methyl group, which may affect its reactivity and interactions.
Uniqueness
(E)-3-hydroxy-2-(1-((2-methyl-5-nitrophenyl)imino)ethyl)-1H-inden-1-one is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a versatile compound in various applications.
属性
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(2-methyl-5-nitrophenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10-7-8-12(20(23)24)9-15(10)19-11(2)16-17(21)13-5-3-4-6-14(13)18(16)22/h3-9,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMIGCAJVUQQEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
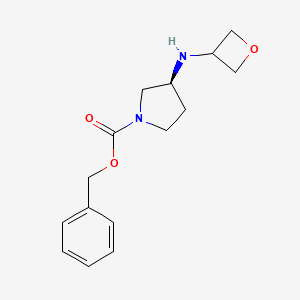
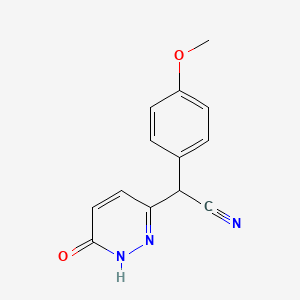
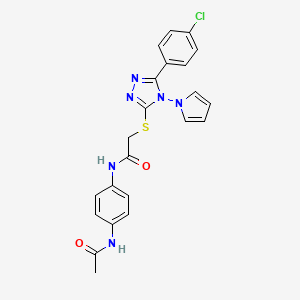
![N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2373461.png)

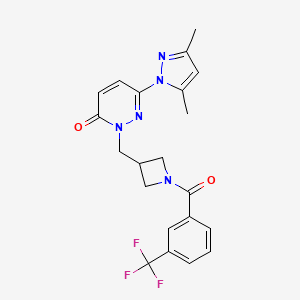
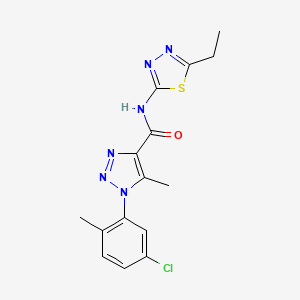
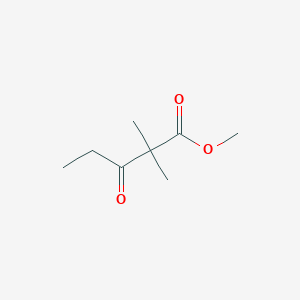
![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)
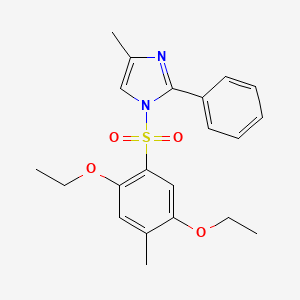
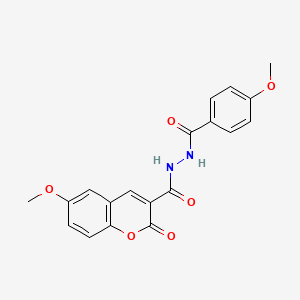
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methylbenzoate](/img/structure/B2373476.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2373479.png)
